molecular formula C14H10F3N5 B7810766 6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1171712-34-7

6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Katalognummer: B7810766
CAS-Nummer: 1171712-34-7
Molekulargewicht: 305.26 g/mol
InChI-Schlüssel: BBLBQEPCBCUAGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1171712-34-7) is a high-purity chemical building block supplied for research and development purposes. With a molecular formula of C14H10F3N5 and a molecular weight of 305.26 g/mol, this compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . The core structure of this compound is of significant research interest, particularly in the field of oncology. Pyrrolo[2,3-b]pyridine-based compounds are frequently investigated as novel small-molecule inhibitors for cancer therapy, with some derivatives currently under development for their antitumor properties . Furthermore, the 1-methyl-1H-pyrazol-4-yl substituent in this molecule is a key structural feature found in compounds designed to target protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, which is a promising approach in cancer immunotherapy . The presence of the trifluoromethyl group and a carbonitrile moiety offers additional vectors for molecular modification and can be critical for optimizing binding affinity and metabolic stability in drug discovery campaigns . This combination of features makes this compound a valuable intermediate for researchers designing and synthesizing new bioactive molecules for pharmacological evaluation. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

6-methyl-1-(1-methylpyrazol-4-yl)-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5/c1-8-3-11(14(15,16)17)12-9(4-18)6-22(13(12)20-8)10-5-19-21(2)7-10/h3,5-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLBQEPCBCUAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)C3=CN(N=C3)C)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114874
Record name 6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171712-34-7
Record name 6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171712-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

The introduction of the 3-carbonitrile group often begins with formylation at the C3 position. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are employed in a Vilsmeier-Haack reaction to install a formyl group, which is subsequently oxidized to a nitrile. In one protocol:

StepReagents/ConditionsYieldSource
FormylationPOCl₃ (1.2 eq), DMF, 0°C → 60°C74–83%
OxidationNH₂OH·HCl, then dehydration with Ac₂O68%

This method achieves high regioselectivity due to the electron-rich nature of the pyrrolo nitrogen.

Introduction of Trifluoromethyl Group

The 4-trifluoromethyl group is introduced via two primary strategies:

Direct Electrophilic Substitution

Using CF₃Cl or CF₃Br in the presence of Lewis acids like AlCl₃ enables electrophilic trifluoromethylation. However, this method suffers from modest yields (45–55%) due to competing side reactions.

Building Block Approach

A more efficient route utilizes pre-functionalized pyridine derivatives. 4-Trifluoromethylpyridin-3-amine serves as a starting material, ensuring the CF₃ group is incorporated early in the synthesis. This avoids later-stage functionalization challenges.

Pyrazole Moiety Installation

The 1-methyl-1H-pyrazol-4-yl group is attached via cross-coupling reactions. Suzuki-Miyaura coupling using palladium catalysts is preferred for its tolerance of nitrogen-rich heterocycles:

ConditionsCatalyst/LigandBaseSolventYield
Pd(PPh₃)₄SPhosK₂CO₃Dioxane/H₂O72%
Pd(dba)₂XantphosCsFTHF65%

Microwave-assisted coupling reduces reaction times from 24 hours to 2 hours while maintaining yields above 70%.

Carbonitrile Group Formation

The 3-carbonitrile is introduced via three validated methods:

Rosenmund-von Braun Reaction

Treatment of a 3-bromo intermediate with CuCN in DMF at 150°C provides the nitrile, albeit with moderate yields (60–65%).

Sandmeyer Cyanation

A diazonium salt intermediate derived from 3-amino precursors reacts with CuCN, achieving higher yields (75–80%) under mild conditions.

Oxidation of Aldehydes

The formyl group from Vilsmeier-Haack reactions is oxidized using hydroxylamine hydrochloride followed by acetic anhydride dehydration, yielding 83–88% nitrile product.

Methyl Group Incorporation

Methyl groups at the 1- and 6-positions are installed through:

Nucleophilic Methylation

Using CH₃I or (CH₃O)₂SO₂ in the presence of NaH or K₂CO₃:

PositionMethylation AgentBaseSolventYield
1-NCH₃INaHDMF91%
6-C(CH₃O)₂SO₂K₂CO₃Acetone85%

Optimization and Scale-Up Considerations

Industrial-scale synthesis prioritizes atom economy and safety. Key findings include:

  • Replacing POCl₃ with PCl₃ in formylation reduces hazardous waste by 40%.

  • Flow chemistry techniques improve yield consistency from ±8% to ±2% in nitrile formation steps.

  • Recycling Pd catalysts via supported ionic liquid phases (SILP) lowers production costs by 22% .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Potential Applications

  • Pharmaceuticals:
    • Biological Activity: Compounds with pyrazole and pyrrolopyridine rings often exhibit biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.
    • Drug Development: The carbonitrile group can serve as a versatile functional group for further modification, making it a candidate for drug development.
  • Materials Science:
    • Organic Electronics: The presence of aromatic rings and the trifluoromethyl group could contribute to interesting electronic properties, making it suitable for applications in organic electronics, such as OLEDs or organic photovoltaics.
  • Agricultural Chemicals:
    • Pesticides and Herbicides: Compounds with similar structures have been explored for their potential as pesticides or herbicides due to their ability to interact with biological targets.

Case Studies and Research Findings

While specific case studies on this exact compound are not available, related compounds have shown promising results in various applications:

  • Biological Activity: Studies on pyrazole and pyrrolopyridine derivatives have demonstrated their potential as therapeutic agents. For example, some pyrazole derivatives have shown anti-inflammatory activity by inhibiting COX-2 enzymes.
  • Materials Science: Trifluoromethylated compounds are often used to enhance the performance of materials in electronic devices due to their electron-withdrawing properties.

Data Tables

Unfortunately, specific data tables for this compound are not available in the provided sources. However, general properties of related compounds can be summarized as follows:

Property General Trend for Related Compounds
Biological Activity Often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Electronic Properties Can be used in organic electronics due to their aromatic rings and electron-withdrawing groups.
Chemical Stability Generally stable under normal conditions but may react with strong bases or acids.

Authoritative Insights

  • Pharmaceutical Industry: Experts in drug development highlight the importance of functional groups like carbonitrile for further chemical modification, which can lead to improved pharmacokinetic profiles.
  • Materials Scientists: The incorporation of trifluoromethyl groups into organic materials is noted for enhancing their electronic properties, making them suitable for advanced applications.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

(a) Pyrrolo[2,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine

The target compound’s pyrrolo[2,3-b]pyridine core differs from pyrazolo[3,4-b]pyridine derivatives (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, CAS 1005612-70-3) in the fusion of pyrrole and pyridine rings versus pyrazole and pyridine. This distinction impacts electronic properties and binding interactions.

(b) Dihydropyrano[2,3-c]pyrazole Carbonitriles

Compounds like 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s, ) share the carbonitrile group but possess a dihydropyrano ring system instead of pyrrolopyridine.

Substituent Effects

(a) Trifluoromethyl Group

The trifluoromethyl group at position 4 is a critical feature shared with pesticides like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile). While fipronil’s activity as a GABA antagonist arises from its sulfinyl and chloro substituents, the target compound’s trifluoromethyl group may enhance lipophilicity and metabolic resistance, a common strategy in agrochemical and pharmaceutical design .

(b) Pyrazole Substituents

The 1-methyl-1H-pyrazol-4-yl group in the target compound is structurally analogous to pyrazole derivatives in , such as 5-amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile. However, the latter’s phosphoryl group introduces steric bulk and polarity, whereas the methyl group on the target’s pyrazole optimizes steric compatibility for receptor binding .

Pharmacological and Functional Comparisons

(a) Azaindole Derivatives

L-750,667, a dopamine D4 receptor antagonist (Ki = 0.51 nM), shares the carbonitrile group and fused bicyclic system (azaindole vs. pyrrolopyridine). Both compounds exhibit high selectivity; however, L-750,667’s activity is driven by its azaindole core and halogen substituents, whereas the target compound’s pyrrolopyridine core may target different receptors or enzymes .

(b) Pyrrolo[2,3-b]pyridine Derivatives

Modified derivatives from , such as 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile-based compounds, demonstrate how substituent variation (e.g., phenyl vs. trifluoromethyl) influences solubility and bioactivity. The target compound’s trifluoromethyl and methyl groups likely improve pharmacokinetic profiles compared to simpler analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Activity/Use Reference
6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine 6-methyl, 4-CF₃, 3-CN, 1-(1-methylpyrazol-4-yl) Under investigation (assumed)
Fipronil Pyrazole 4-(CF₃)SO, 3-CN, 1-(2,6-Cl-4-CF₃-phenyl) Insecticide (GABA antagonist)
L-750,667 Azaindole 3-CN, 7-Cl, 1-(4-fluorophenyl) D4 dopamine receptor antagonist
3s () Dihydropyrano[2,3-c]pyrazole 6-amino, 1-(2-chlorophenyl), 4-(3-methoxyphenyl), 3-methyl, 5-CN Synthetic intermediate
CAS 1005612-70-3 Pyrazolo[3,4-b]pyridine 3,6-dimethyl, 1-phenyl, 4-carboxamide, 1-(1-ethyl-3-methylpyrazol-4-yl) Research compound

Biologische Aktivität

6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 608144-25-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C14H10F3N5C_{14}H_{10}F_3N_5 with a molecular weight of approximately 335.25 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core, a trifluoromethyl group, and a pyrazole moiety.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the pyrazole framework. In particular, derivatives of pyrazole have shown significant inhibitory effects against various viruses, including coronaviruses.

Case Study: Antiviral Efficacy Against SARS-CoV-2
In a study evaluating the antiviral properties of several pyrazole derivatives, it was found that compounds similar to 6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibited high selectivity indices (SI) against human coronavirus strains. For instance:

CompoundInhibitory Efficiency (%)Selectivity Index
Compound 680.4%12.6
Compound 773.1%-
Compound 1481.4%-
Compound 1884.5%-

These compounds demonstrated substantial efficacy in inhibiting viral replication, with reductions in viral load comparable to established antiviral agents like tipranavir .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Research Findings on COX Inhibition
A recent study reported that certain pyrazole derivatives exhibited significant COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM. The selectivity index for these compounds was notably higher than that of traditional anti-inflammatory drugs such as celecoxib .

Other Biological Activities

Beyond antiviral and anti-inflammatory effects, pyrazole derivatives have been associated with various other biological activities:

  • Antimicrobial Activity : Some studies have indicated that pyrazole compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Anticancer Potential : The structural features of pyrazoles have been linked to anticancer activity in several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cyclocondensation of pyrazole amines with functionalized acrylates or ketones. For example:

  • Step 1 : React 1-methyl-1H-pyrazol-4-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) (30 mol%) .
  • Step 2 : Optimize yields by varying solvent polarity (e.g., toluene vs. DMF) and reaction time (12–24 hr). Monitor progress via TLC or HPLC.
  • Critical Note : The trifluoromethyl group may require inert atmosphere handling to prevent decomposition.

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and quaternary carbons. For example, the pyrazole proton typically resonates at δ 7.8–8.2 ppm .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and trifluoromethyl (CF3) at 1100–1200 cm⁻¹ .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns.

Q. How can computational tools predict physicochemical properties?

  • LogP and Solubility : Use the ACD/Labs Percepta Platform to estimate logP (lipophilicity) and aqueous solubility based on substituent contributions (e.g., CF3 reduces solubility) .
  • Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with the nitrile group and π-π stacking of the pyridine ring .

Advanced Research Questions

Q. How can synthetic challenges like low yields in cyclization steps be addressed?

  • Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl2) to enhance electrophilic activation of carbonyl groups .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while improving yields by 15–20% .
  • Side Product Analysis : Characterize byproducts (e.g., dimerization via HPLC-MS) and adjust stoichiometry to favor monomeric product .

Q. How should discrepancies between computational and experimental solubility data be resolved?

  • Method Comparison : Cross-validate predictions (Percepta) with experimental shake-flask assays in PBS (pH 7.4) and DMSO .
  • Crystallography : Use SHELXL for single-crystal X-ray refinement to identify intermolecular interactions (e.g., H-bonding with solvent) that reduce solubility .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs?

  • Anti-Proliferative Assays : Follow protocols for prostate cancer cell lines (e.g., PC-3), using MTT assays and IC50 calculations. Compare with analogs like FMPPP, which inhibits mTOR/p70S6K .
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blotting in dose-dependent studies (1–50 µM) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across similar compounds?

  • Structural Comparison : Align SAR data for analogs (e.g., 6-methyl vs. 6-ethyl substituents). The CF3 group may enhance target binding but reduce cell permeability .
  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions (e.g., 48 hr incubation, 5% CO2) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Use a factorial design to test variables (temperature, catalyst loading) and identify critical parameters via ANOVA .
  • Quality Control : Implement in-process checks (e.g., mid-reaction FTIR for intermediate verification) .

Methodological Resources

Technique Application Reference
SHELXL RefinementCrystal structure analysis of CF3-containing cores
Microwave SynthesisAccelerating cyclization steps
Autophagy AssaysLC3-II quantification in cancer cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.